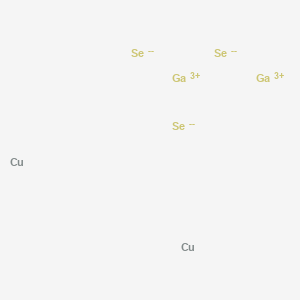
Digallium;copper;selenium(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digallium;copper;selenium(2-) is a compound that consists of gallium, copper, and selenium atomsThese materials are used in various applications, including photovoltaics, optoelectronics, and semiconductors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of digallium;copper;selenium(2-) typically involves the combination of gallium, copper, and selenium precursors under controlled conditions. One common method is the co-evaporation technique, where the elements are simultaneously evaporated and deposited onto a substrate . Another method involves the sequential sputtering of gallium, copper, and selenium layers followed by annealing to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often employs vacuum-based techniques such as multi-source evaporation and sputtering/selenization processes. These methods allow for precise control over the stoichiometry and ensure high throughput and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Digallium;copper;selenium(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic structure of the compound and the nature of the reagents used .
Common Reagents and Conditions: Common reagents used in the reactions of digallium;copper;selenium(2-) include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products: The major products formed from the reactions of digallium;copper;selenium(2-) depend on the specific reaction conditions. For example, oxidation reactions may yield oxides of gallium and copper, while reduction reactions can produce elemental gallium and copper .
Applications De Recherche Scientifique
Digallium;copper;selenium(2-) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other chalcogenide compounds. In industry, this compound is used in the production of thin-film solar cells and other optoelectronic devices .
Mécanisme D'action
The mechanism by which digallium;copper;selenium(2-) exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through its valence electrons, which can participate in various chemical reactions. The pathways involved in these interactions include electron transfer and coordination with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to digallium;copper;selenium(2-) include copper indium gallium selenide (CuInGaSe2) and thallium gallium selenide (TlGaSe2). These compounds share similar electronic and optical properties and are used in similar applications .
Uniqueness: What sets digallium;copper;selenium(2-) apart from these similar compounds is its specific combination of elements, which can result in unique electronic properties and reactivity. This uniqueness makes it a valuable material for specialized applications in photovoltaics and optoelectronics .
Propriétés
Formule moléculaire |
Cu2Ga2Se3 |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
digallium;copper;selenium(2-) |
InChI |
InChI=1S/2Cu.2Ga.3Se/q;;2*+3;3*-2 |
Clé InChI |
BCZNJVUKBMAJLU-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


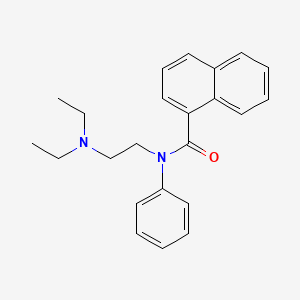
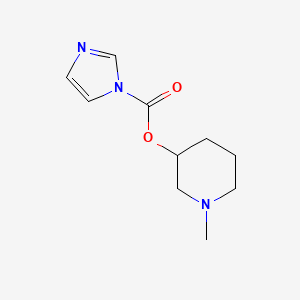
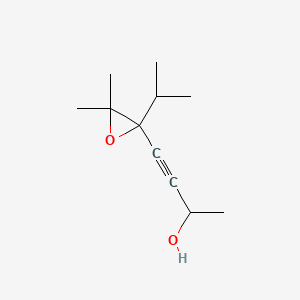

![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
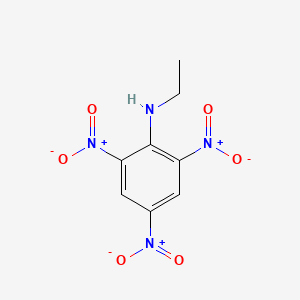
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
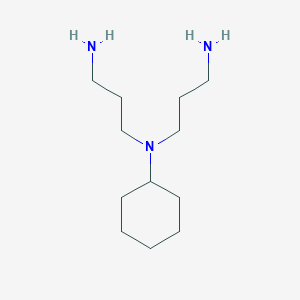
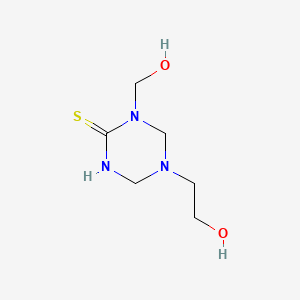
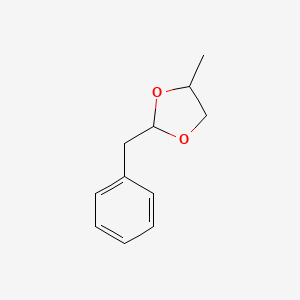
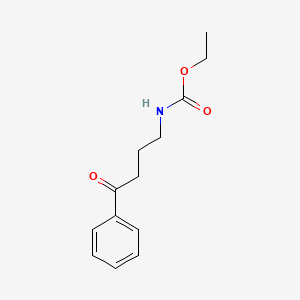

![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
